molecular formula C18H19ClN4O B303771 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303771
M. Wt: 342.8 g/mol
InChI Key: IEZYRBSIUKLLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinoline derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects
2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. It has also been found to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its potent anti-cancer activity. It is also relatively easy to synthesize and has a high degree of purity. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research on 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and viral infections. Another direction is to explore its mechanism of action in more detail, particularly its interaction with topoisomerase II and NF-κB. Additionally, further studies are needed to determine its toxicity profile and potential side effects.
In conclusion, 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a promising compound with potential therapeutic applications. Its potent anti-cancer and anti-inflammatory activity make it a valuable tool for scientific research. However, its potential toxicity requires careful handling and monitoring, and further studies are needed to determine its safety and potential side effects.

Synthesis Methods

The synthesis of 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 4-chloroaniline with ethyl acetoacetate, followed by the addition of dimethylamine and a subsequent cyclization reaction. The final product is obtained through the addition of cyanide ion.

Scientific Research Applications

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity, with studies showing its ability to induce apoptosis in cancer cells. It has also been investigated for its potential as an anti-inflammatory agent, with promising results.

properties

Product Name

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-1-(dimethylamino)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H19ClN4O/c1-22(2)23-14-4-3-5-15(24)17(14)16(13(10-20)18(23)21)11-6-8-12(19)9-7-11/h6-9,16H,3-5,21H2,1-2H3

InChI Key

IEZYRBSIUKLLAL-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=C(C=C3)Cl)C(=O)CCC2

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=C(C=C3)Cl)C(=O)CCC2

solubility

27 [ug/mL]

Origin of Product

United States

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